Ethanone, 1-[3-[3-[(1,1-dimethylethyl)amino]-2-hydroxypropoxy]phenyl]-
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Overview
Description
Ethanone, 1-[3-[3-[(1,1-dimethylethyl)amino]-2-hydroxypropoxy]phenyl]- is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes a phenyl ring substituted with a hydroxypropoxy group and a dimethylethylamino group. Its molecular formula is C16H25NO3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-[3-[3-[(1,1-dimethylethyl)amino]-2-hydroxypropoxy]phenyl]- typically involves multiple steps. One common method includes the reaction of a phenyl derivative with a hydroxypropoxy group, followed by the introduction of a dimethylethylamino group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and pH, to optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-[3-[3-[(1,1-dimethylethyl)amino]-2-hydroxypropoxy]phenyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of ketones or carboxylic acids.
Reduction: This reaction can convert the compound into alcohols or amines.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or acids.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Ethanone, 1-[3-[3-[(1,1-dimethylethyl)amino]-2-hydroxypropoxy]phenyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism by which Ethanone, 1-[3-[3-[(1,1-dimethylethyl)amino]-2-hydroxypropoxy]phenyl]- exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Acetophenone, 4’-tert-butyl-: This compound has a similar phenyl ring structure but lacks the hydroxypropoxy and dimethylethylamino groups.
3,4-Dimethoxyphenyl methyl ketone: This compound has a methoxy-substituted phenyl ring but differs in its functional groups.
Uniqueness
Ethanone, 1-[3-[3-[(1,1-dimethylethyl)amino]-2-hydroxypropoxy]phenyl]- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications, particularly in research and industry.
Properties
CAS No. |
48180-78-5 |
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Molecular Formula |
C15H23NO3 |
Molecular Weight |
265.35 g/mol |
IUPAC Name |
1-[3-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]ethanone |
InChI |
InChI=1S/C15H23NO3/c1-11(17)12-6-5-7-14(8-12)19-10-13(18)9-16-15(2,3)4/h5-8,13,16,18H,9-10H2,1-4H3 |
InChI Key |
FAIZMGZKFIPYPG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)OCC(CNC(C)(C)C)O |
Origin of Product |
United States |
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